molecular formula C14H9N3O3 B11492442 Pyridine, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-

Pyridine, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-

Cat. No.: B11492442
M. Wt: 267.24 g/mol
InChI Key: GWKOFCZZEYXVIL-UHFFFAOYSA-N
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Description

4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of a benzodioxole derivative with a nitrile oxide intermediate, which is generated in situ from a nitrile and an oxidizing agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitro-substituted pyridine derivatives.

Scientific Research Applications

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to its combination of a benzodioxole moiety, an oxadiazole ring, and a pyridine ring

Properties

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C14H9N3O3/c1-2-11-12(19-8-18-11)7-10(1)13-16-14(20-17-13)9-3-5-15-6-4-9/h1-7H,8H2

InChI Key

GWKOFCZZEYXVIL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4

Origin of Product

United States

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